2-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1,2,3,4-tetrahydroisoquinoline is a complex heterocyclic compound It features a unique structure combining isoquinoline, triazolopyrimidine, and morpholine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. The process begins with the preparation of the isoquinoline and triazolopyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents include various amines, aldehydes, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes selecting appropriate solvents, temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
2-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
2H-Thiazolo[4,5-d][1,2,3]triazole: Another heterocyclic compound with a similar triazole ring structure.
4H-1,2,4-Triazol-3-amine:
5-Amino-1,4-diphenyl-1,2,3-triazole: A triazole compound with distinct chemical properties.
Uniqueness
2-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of isoquinoline, triazolopyrimidine, and morpholine moieties. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
生物活性
The compound 2-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1334373-90-8) is a novel heterocyclic compound with potential therapeutic applications. Its unique structure combines features of triazole and pyrimidine moieties, which are known for a variety of biological activities including anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
The molecular formula of the compound is C17H19N7O with a molecular weight of 337.4 g/mol. The structural characteristics are pivotal for its interaction with biological targets.
Property | Value |
---|---|
CAS Number | 1334373-90-8 |
Molecular Formula | C17H19N7O |
Molecular Weight | 337.4 g/mol |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
- Methodology : The MTT assay was utilized to evaluate cell viability.
- Results : The compound exhibited significant cytotoxicity with IC50 values of 17.83 μM for MDA-MB-231 and 19.73 μM for MCF-7 cells, indicating a potent inhibitory effect compared to standard chemotherapeutics like Cisplatin .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of USP28 : Recent research indicates that derivatives of triazolo[4,5-d]pyrimidine can inhibit USP28, a deubiquitinating enzyme involved in cancer progression .
- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Protein Target Interaction : Ongoing investigations aim to identify specific protein targets through docking studies and further biological experiments.
Study 1: Antitumor Efficacy
A study conducted by researchers evaluated a series of triazolo[4,5-d]pyrimidine derivatives including our compound. The findings indicated that modifications to the morpholine group could enhance antitumor activity:
- Compounds Tested : Various derivatives were synthesized and tested.
- Findings : Compounds with specific substituents showed improved IC50 values compared to the parent compound.
Study 2: Pharmacokinetic Properties
Another study assessed the pharmacokinetic profile of similar compounds:
属性
IUPAC Name |
4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-triazolo[4,5-d]pyrimidin-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-2-4-13-11-24(6-5-12(13)3-1)17-18-15-14(20-22-21-15)16(19-17)23-7-9-25-10-8-23/h1-4H,5-11H2,(H,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOBTDDTVOYMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=NNN=C4C(=N3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。